(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: shares similarities with other bicyclic compounds such as tropane derivatives and azabicyclo compounds.
Tropane derivatives: These compounds have a similar bicyclic structure and are known for their pharmacological properties.
Azabicyclo compounds: These compounds also feature a bicyclic structure with nitrogen atoms, making them useful in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C12H17NO5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
(1R,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7H,4-6H2,1-3H3,(H,15,16)/t7-,12-/m1/s1 |
InChI Key |
BSTZJNFIHJNFQF-JMCQJSRRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@]1(CC2=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)O |
Origin of Product |
United States |
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